4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Overview
Description
“4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine” is a chemical compound with the CAS Number: 1258650-17-7 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 4-(4-morpholinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Synthesis and Antitumor Applications
- Synthesis and Antitumor Evaluation : Morpholinylchalcones, used as building blocks for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, showed promising activities against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).
Discovery of Inhibitors and Kinase Activity
- Discovery of Novel Inhibitors : Compounds with 4-(Pyrimidin-4-yl)morpholine structures have been identified as potent inhibitors in the PI3K-AKT-mTOR pathway, a key area in cancer research (Hobbs et al., 2019).
Antimicrobial Activity
- Antimicrobial Activity Study : Pyrimidine-Triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one showed significant antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Metabolic Studies
- Phase I Metabolism of Novel Antibacterial Drug : FYL-67, a novel antibacterial drug with a morpholinyl ring replaced by a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, demonstrated significant activity against Gram-positive organisms and was subject to comprehensive phase I metabolism studies (Sang et al., 2016).
Structural and Chemical Characterization
- Hydrogen-Bonded Sheet Structures : Studies on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed insights into their electronic polarization and hydrogen-bonded sheet structures, important for understanding the chemical properties of these compounds (Orozco et al., 2008).
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICORGBQIQCSEBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178664 | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-17-7 | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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